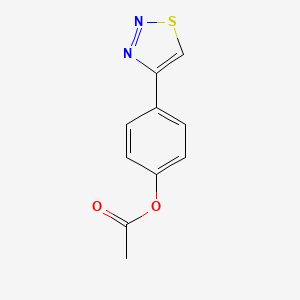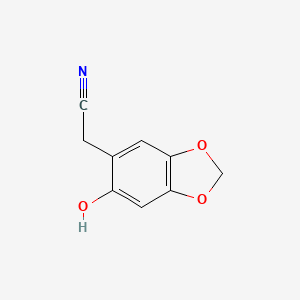![molecular formula C16H23N5O2S2 B2483993 5-(1,2-dithiolan-3-yl)-N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)pentanamide CAS No. 2034547-55-0](/img/structure/B2483993.png)
5-(1,2-dithiolan-3-yl)-N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide is a useful research compound. Its molecular formula is C16H23N5O2S2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality 5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie verte et synthèse d'hétérocycles
La structure du composé contient un groupe 1,2-dithiole, ce qui le rend intéressant pour des applications en chimie verte. Des chercheurs ont synthétisé de nouveaux systèmes d'hétérocycles soufrés contenant ce groupe. Ces systèmes ont été caractérisés à l'aide de techniques telles que la spectroscopie infrarouge (IR), la résonance magnétique nucléaire du proton (1H RMN) et la cristallographie aux rayons X sur monocristal . Le développement de voies de synthèse efficaces et respectueuses de l'environnement est crucial en chimie moderne, et ce composé contribue à cet effort.
Activité anticancéreuse
Des scientifiques ont évalué le potentiel anticancéreux de ce composé contre les cellules cancéreuses du foie humain (HepG2). La compréhension de ses effets sur l'inhibition de la croissance cellulaire fournit des informations précieuses pour la recherche sur le cancer. Bien que des études supplémentaires soient nécessaires, cette évaluation initiale met en évidence son potentiel en tant qu'agent anticancéreux .
Contrôle de la corrélation électronique
Un autre composé apparenté, 2,5-Bis(1,3-dithiolan-2-ylidène)-1,3,4,6-tétrathiapentalène (BDH-TTP), a été étudié pour ses modifications chimiques et son contrôle de la corrélation électronique. Bien qu'il ne soit pas identique à notre composé, la présence du fragment dithiolan-2-ylidène suggère des applications potentielles dans les matériaux électroniques et les conducteurs moléculaires .
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S2/c1-2-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)6-4-3-5-12-7-10-24-25-12/h8-9,12H,2-7,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCUTPFIEGAXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2483913.png)
![8-(2-chlorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)
![2-{5-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2483922.png)


![6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)


